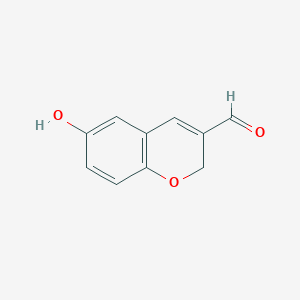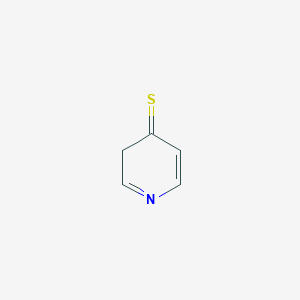
2-(Fluoromethyl)-4,6-dimethylpyridine
Übersicht
Beschreibung
“2-(Fluoromethyl)-4,6-dimethylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, fluorinated compounds are often synthesized using methods such as electrophilic fluorination . Fluorinase, an enzyme, has been found to be effective in the direct formation of the C-F bond, which is a crucial step in the synthesis of fluorinated compounds .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-position of the ring is substituted with a fluoromethyl group (-CH2F), and the 4 and 6 positions are substituted with methyl groups (-CH3) .Wissenschaftliche Forschungsanwendungen
1. NMR pH Indicators
Research by Amrollahi (2014) explored the synthesis and evaluation of derivatives like 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine and 4-(fluoromethyl)-2,6-dimethylpyridine as indicators for 19F NMR pH. The study highlighted that 4-(fluoromethyl)-2,6-dimethylpyridine showed significant characteristics like a large 19F chemical shift to pH, suitable pKa value, and good water solubility, making it an effective indicator for NMR pH studies (Amrollahi, 2014).
2. Ion Mobility Spectrometry
In ion mobility spectrometry, Eiceman, Nazarov, and Stone (2003) researched the positive ion mobility spectra for compounds like 2,4-dimethylpyridine. Their work emphasized the importance of chemical standards in comparing mobility spectra from various laboratories, suggesting compounds like 2,6-di-t-butyl pyridine for standardizing reduced mobilities (Eiceman et al., 2003).
3. Synthesis of Guanine Derivatives
Schirrmacher et al. (2002) demonstrated the efficient use of Dimethylpyridin-4-ylamine (DMAP) in synthesizing O6-substituted Guanine derivatives, which included reactions with fluoropyridine methoxides. This method significantly improved yields of known O6-substituted guanine derivatives and synthesized novel fluorinated derivatives not obtainable via known procedures (Schirrmacher et al., 2002).
4. Microwave-Assisted Synthesis
Zhang et al. (2010) conducted research using 2,6-dimethylpyridine under microwave irradiation to synthesize pyridine 2,6-dicarboxylic acid. This study showcased the advantages of microwave technology in chemical synthesis, optimizing factors like reaction time and power for improved yields (Zhang et al., 2010).
5. Calcium Channel Imaging
Sadeghpour et al. (2008) explored the radiosynthesis of dimethyl 2-[18F]-(fluoromethyl)-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate for L-type calcium channel imaging. This compound, a fluorinated nifedipine analog, showed significant calcium channel blocker activity, indicating its potential for biological studies and imaging of L-type calcium channels (Sadeghpour et al., 2008).
6. Supramolecular Interactions
Haddad, AlDamen, and Willett (2006) investigated the role of non-classical supramolecular interactions in the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts. Their study provided insights into hydrogen bonding and π–π interactions in these compounds, relevant for understanding complex chemical structures (Haddad et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of “2-(Fluoromethyl)-4,6-dimethylpyridine” and similar fluorinated compounds could involve the development of more efficient synthesis methods, exploration of their reactivity and potential applications in various fields such as medicinal chemistry, materials science, and imaging .
Eigenschaften
IUPAC Name |
2-(fluoromethyl)-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOMGATDRMHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
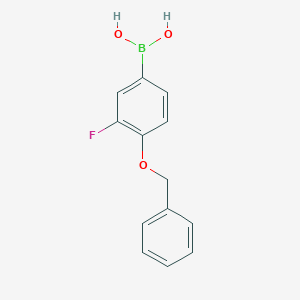
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
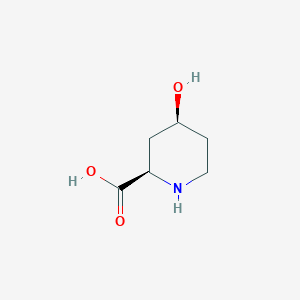
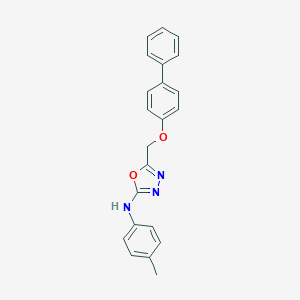

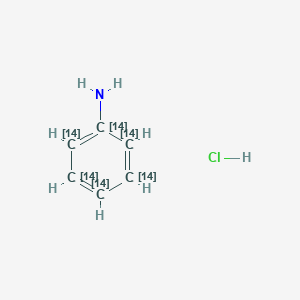
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

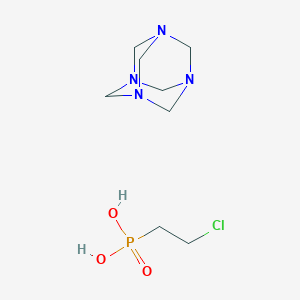

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
